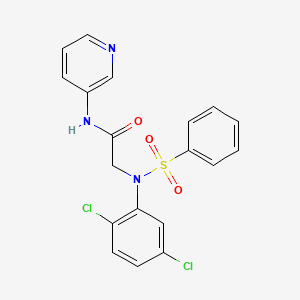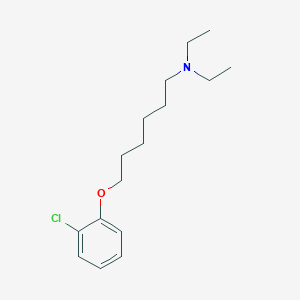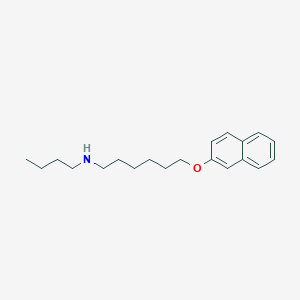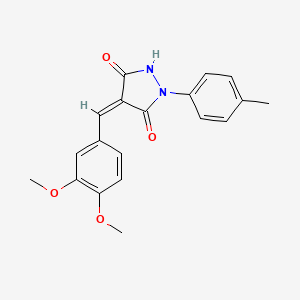![molecular formula C12H18INO2 B5111810 2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
2-{[4-(4-iodophenoxy)butyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-iodophenoxy)butyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as IBU, and it is used in various research applications due to its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of IBU is not fully understood, but it is believed to interact with cellular membranes, leading to changes in membrane fluidity and permeability. IBU has also been shown to interact with proteins involved in signal transduction pathways, leading to changes in cellular signaling.
Biochemical and Physiological Effects:
IBU has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer treatment. IBU has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, IBU has been shown to have neuroprotective properties, making it a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
IBU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, it has a range of biochemical and physiological effects, making it suitable for various research applications. However, IBU also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, IBU has not been extensively studied in vivo, making it unclear how its effects translate to living organisms.
Orientations Futures
There are several future directions for research on IBU. One direction is to further study its mechanism of action, which will provide insights into its effects and potential uses. Another direction is to study its effects in vivo, which will provide a better understanding of its potential as a therapeutic agent. Additionally, IBU could be studied in combination with other compounds to determine if it has synergistic effects. Finally, IBU could be modified to improve its properties, such as its solubility and specificity.
Méthodes De Synthèse
The synthesis of IBU involves the reaction between 4-iodophenol and 4-chlorobutyronitrile, followed by the reduction of the resulting nitrile using LiAlH4. The final product is obtained by treating the intermediate amine with ethanol. This synthesis method has been optimized to produce high yields of pure IBU, making it suitable for various research applications.
Applications De Recherche Scientifique
IBU has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. IBU has also been used in the synthesis of polymers, which have been studied for their mechanical and thermal properties. Additionally, IBU has been used in the synthesis of fluorescent dyes, which have been studied for their imaging properties.
Propriétés
IUPAC Name |
2-[4-(4-iodophenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROYSIYACXFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Iodophenoxy)butylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)



![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)